1-Butanol-d10 is the fully deuterated isotopologue of 1-butanol, where all ten hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it chemically similar to standard 1-butanol but provides a distinct mass shift of +10 Da, rendering it easily distinguishable in mass spectrometry. Its primary procurement driver is its utility as an internal standard for quantitative analysis and as a non-interfering solvent in proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. High isotopic purity, typically ≥99 atom % D, is a critical specification for these applications to ensure analytical accuracy and minimize background signals.
Substituting 1-Butanol-d10 with its non-deuterated (protium) counterpart, n-butanol, is not feasible for its core applications. In mass spectrometry-based quantification, the +10 mass difference is the entire basis for its function as an internal standard; n-butanol is indistinguishable from the analyte being measured. In ¹H NMR spectroscopy, the purpose of using a deuterated solvent is to eliminate solvent-derived proton signals that would otherwise obscure the signals from the analyte of interest. Using n-butanol as a solvent would introduce large, interfering peaks, making spectral analysis of the solute impossible. Therefore, for applications in quantitative mass spectrometry, metabolic tracing, and ¹H NMR-based reaction monitoring, 1-Butanol-d10 is functionally non-interchangeable with n-butanol.
Stable isotope-labeled compounds like 1-Butanol-d10 are considered the 'gold standard' for internal standards in LC-MS and GC-MS quantification. Their chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring they co-elute and experience similar ionization and matrix effects. This allows for precise correction of analytical variability. In contrast, using a structurally different standard, like tert-butanol, can introduce biases. The key differentiator is the mass shift (M+10), which allows the standard's signal to be clearly resolved from the analyte's (M+0) signal without chromatographic separation.
| Evidence Dimension | Mass-to-charge ratio (m/z) separation |
| Target Compound Data | Molecular Weight = 84.18 g/mol (M+10) |
| Comparator Or Baseline | n-Butanol (Analyte): Molecular Weight = 74.12 g/mol (M+0) |
| Quantified Difference | Δm/z = 10 Da |
| Conditions | Electron Ionization Mass Spectrometry (EI-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
This mass difference is non-negotiable for using the compound as an internal standard to accurately quantify 1-butanol in complex matrices like biological fluids or fermentation broths.
When used as a solvent or reagent in ¹H NMR, 1-Butanol-d10 provides a 'clean' spectral window, free from the characteristic proton signals of n-butanol. The ¹H NMR spectrum of n-butanol shows complex multiplets at approximately 0.9, 1.4, 1.5, and 3.6 ppm. By replacing all protons with deuterium, 1-Butanol-d10 eliminates these signals, preventing them from overlapping with and obscuring the signals of the analyte being studied. This is critical for unambiguous structural elucidation or for monitoring reactions involving non-deuterated butanol as a reactant or product.
| Evidence Dimension | ¹H NMR Signal Interference |
| Target Compound Data | No significant signals in the ¹H NMR spectrum. |
| Comparator Or Baseline | n-Butanol: Exhibits multiple characteristic peaks across the ¹H NMR spectrum (~0.9-3.6 ppm). |
| Quantified Difference | Complete removal of interfering solvent/reagent peaks. |
| Conditions | Standard ¹H NMR spectroscopy. |
Procuring the deuterated form is the only way to perform certain ¹H NMR experiments where butanol is present but must not interfere with the solute's spectrum.
Neutron scattering techniques rely on differences in the neutron scattering length density (SLD) to generate contrast and reveal molecular structures. Hydrogen (¹H) and deuterium (²H) have vastly different coherent neutron scattering lengths (-3.74 fm and +6.67 fm, respectively). Consequently, the SLD of 1-Butanol-d10 is significantly different from that of n-butanol. This allows researchers to use 1-Butanol-d10 in contrast variation experiments, for example, by matching the SLD of the solvent to a specific component in a complex system, effectively making that component 'invisible' to neutrons and highlighting the structure of the remaining components.
| Evidence Dimension | Neutron Scattering Length Density (SLD) |
| Target Compound Data | High positive SLD (calculated based on deuterium's scattering length). |
| Comparator Or Baseline | n-Butanol: Low, negative SLD (calculated based on hydrogen's scattering length). |
| Quantified Difference | Significant inversion of scattering contrast from negative to positive. |
| Conditions | Small-Angle Neutron Scattering (SANS) experiments. |
This compound is a critical procurement item for structural biologists and materials scientists who need to manipulate neutron contrast to study the structure of multi-component systems like protein-detergent complexes or polymer blends.
For companies developing bio-butanol through microbial fermentation, accurate quantification of the product titer is essential for process optimization. Using 1-Butanol-d10 as an internal standard in GC-MS or LC-MS analysis allows for precise and accurate measurement of the n-butanol concentration in complex fermentation media, correcting for matrix effects and sample preparation variability.
Researchers studying metabolic pathways can use 1-Butanol-d10 as a tracer to follow the fate of the butanol backbone through cellular processes. By analyzing the incorporation of deuterium into downstream metabolites via mass spectrometry, it is possible to quantify the activity (flux) of specific metabolic pathways, providing critical insights into cellular function in health and disease.
When synthesizing butyl esters or butyl ethers where n-butanol is a reactant, ¹H NMR can be used to monitor reaction progress. If the other reactants also have protons in regions that would overlap with n-butanol's signals, using 1-Butanol-d10 as the starting material eliminates this interference, allowing for clean, real-time tracking of product formation and consumption of other starting materials.
Flammable;Corrosive;Irritant